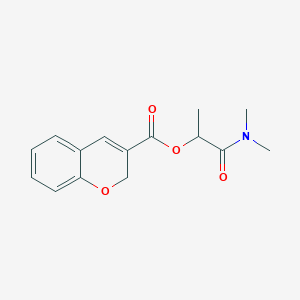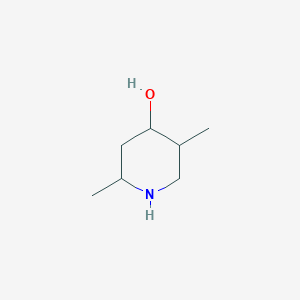
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is an organic compound that features a cyclohexyl ring substituted with an ethyl group and an amino group, along with a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol typically involves the reaction of 4-ethylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the desired this compound.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar structure but lacks the ethyl and tertiary alcohol groups.
2-Methyl-2-propanol: Contains the tertiary alcohol group but lacks the cyclohexyl and amino groups.
4-Ethylcyclohexanol: Contains the cyclohexyl ring and ethyl group but lacks the amino group.
Uniqueness
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is unique due to the combination of its cyclohexyl ring, ethyl group, amino group, and tertiary alcohol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
1-[(4-ethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10-5-7-11(8-6-10)13-9-12(2,3)14/h10-11,13-14H,4-9H2,1-3H3 |
Clave InChI |
QNVMLRIKBMHWPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)








